molecular formula C6H4N2O8S B3065970 4-Hydroxy-3,5-dinitrobenzenesulphonic acid CAS No. 67329-16-2

4-Hydroxy-3,5-dinitrobenzenesulphonic acid

Cat. No.: B3065970
CAS No.: 67329-16-2
M. Wt: 264.17 g/mol
InChI Key: ITLQEAMJQIBMBN-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dinitrobenzenesulphonic acid is an aromatic compound with the molecular formula C6H4N2O8S It is characterized by the presence of hydroxyl, nitro, and sulfonic acid functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid typically involves the nitration of phenol derivatives followed by sulfonation. One common method includes the nitration of 4-hydroxybenzenesulfonic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and sulfonation steps but with optimized reaction parameters to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro and sulfonic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of 4,5-dinitrobenzene-1,2-diol.

    Reduction: Formation of 4-amino-3,5-dinitrobenzenesulphonic acid.

    Substitution: Formation of halogenated derivatives such as 4-chloro-3,5-dinitrobenzenesulphonic acid.

Scientific Research Applications

4-Hydroxy-3,5-dinitrobenzenesulphonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3,5-dinitrobenzenesulphonic acid involves its interaction with biological molecules through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in redox reactions. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with aqueous environments. These interactions can affect enzyme activities, disrupt microbial cell walls, and interfere with metabolic processes.

Comparison with Similar Compounds

    3,4-Dihydroxybenzenesulfonic acid: Similar in structure but with hydroxyl groups at different positions.

    4-Hydroxy-3-nitrobenzenesulfonic acid: Contains only one nitro group.

    2-Amino-6-nitro-1-phenol-4-sulfonic acid: Contains an amino group instead of a second nitro group.

Uniqueness: 4-Hydroxy-3,5-dinitrobenzenesulphonic acid is unique due to the presence of both nitro groups and a sulfonic acid group, which impart distinct chemical reactivity and solubility properties. This combination of functional groups makes it particularly useful in applications requiring specific chemical transformations and interactions.

Properties

IUPAC Name

4-hydroxy-3,5-dinitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLQEAMJQIBMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986590
Record name 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67329-16-2
Record name 4-Hydroxy-3,5-dinitrobenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67329-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3,5-dinitrobenzenesulphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067329162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3,5-dinitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3,5-dinitrobenzenesulphonic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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